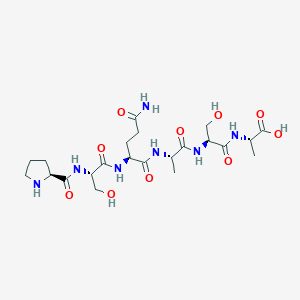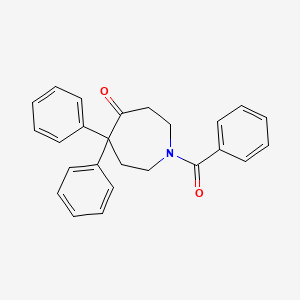
N-(9-Oxo-9H-thioxanthen-2-YL)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-Oxo-9H-thioxanthen-2-YL)butanamide is a chemical compound that belongs to the thioxanthone family. Thioxanthones are known for their photophysical and photochemical properties, making them valuable in various scientific and industrial applications. This compound, in particular, has garnered attention for its potential use as a photoinitiator in polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Oxo-9H-thioxanthen-2-YL)butanamide typically involves the reaction of thioxanthone derivatives with butanamide. One common method includes the aza-Michael addition reaction, where thioxanthone derivatives react with butanamide under controlled conditions to form the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques like recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(9-Oxo-9H-thioxanthen-2-YL)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
N-(9-Oxo-9H-thioxanthen-2-YL)butanamide has a wide range of scientific research applications:
Chemistry: Used as a photoinitiator in polymerization processes, particularly in the formation of photopolymerized networks.
Biology: Investigated for its potential use in biological imaging due to its photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Mechanism of Action
The mechanism of action of N-(9-Oxo-9H-thioxanthen-2-YL)butanamide primarily involves its role as a photoinitiator. Upon exposure to light, the compound absorbs photons and undergoes a photochemical reaction, generating reactive species such as free radicals. These reactive species then initiate the polymerization of monomers, leading to the formation of polymer networks. The molecular targets and pathways involved include the activation of carbonyl groups and the generation of radical intermediates .
Comparison with Similar Compounds
Similar Compounds
N-(9-Oxo-9H-thioxanthen-2-yl)acrylamide: Another thioxanthone derivative used as a photoinitiator.
2-Isopropylthioxanthone: Known for its high efficiency as a photoinitiator in various polymerization processes.
Ethyl 9-oxo-9H-thioxanthene-2-carboxylate: Used in similar applications but with different photophysical properties.
Uniqueness
N-(9-Oxo-9H-thioxanthen-2-YL)butanamide stands out due to its specific structural features that enhance its photoinitiating capabilities. Its unique combination of thioxanthone and butanamide moieties allows for efficient light absorption and radical generation, making it highly effective in initiating polymerization reactions under various conditions .
Properties
CAS No. |
854161-35-6 |
|---|---|
Molecular Formula |
C17H15NO2S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(9-oxothioxanthen-2-yl)butanamide |
InChI |
InChI=1S/C17H15NO2S/c1-2-5-16(19)18-11-8-9-15-13(10-11)17(20)12-6-3-4-7-14(12)21-15/h3-4,6-10H,2,5H2,1H3,(H,18,19) |
InChI Key |
OAEIABSGCJKCJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



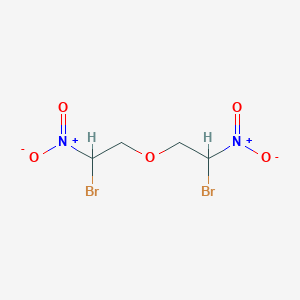

![Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B14182739.png)
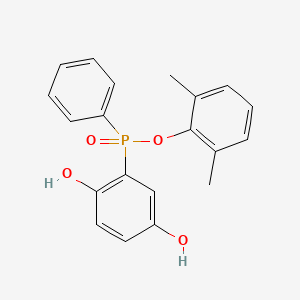
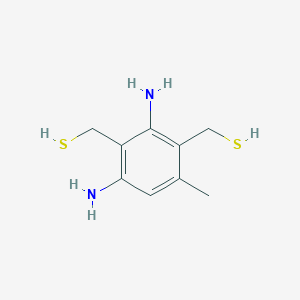
![N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide](/img/structure/B14182751.png)
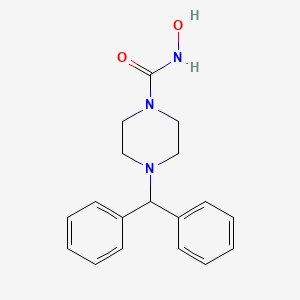
![1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one](/img/structure/B14182765.png)

![N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine](/img/structure/B14182774.png)
![(6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14182777.png)
